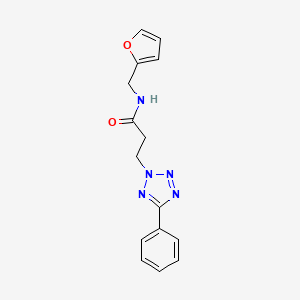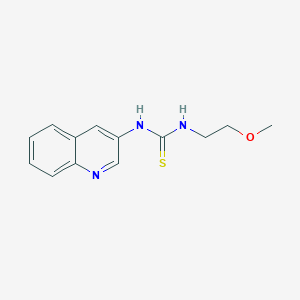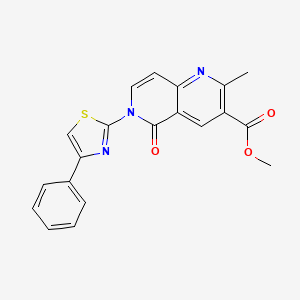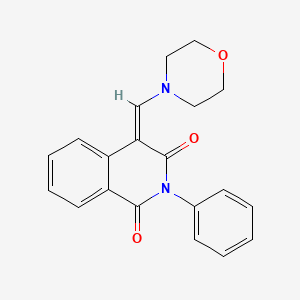![molecular formula C15H20N2O3S B5219355 N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)
N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide, also known as TBTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit cysteine proteases, which are enzymes that play a crucial role in various physiological processes. N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been shown to have potential applications in cancer research, as it can inhibit the growth and proliferation of cancer cells. It has also been used in the development of new drugs for treating diseases such as malaria and Chagas disease.
Mecanismo De Acción
N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide works by irreversibly binding to cysteine proteases, which are enzymes that play a crucial role in various physiological processes. This binding prevents the proteases from functioning properly, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cysteine proteases, the induction of apoptosis in cancer cells, and the inhibition of the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to selectively inhibit cysteine proteases, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide, including the development of new drugs for treating diseases such as cancer and malaria, the identification of new targets for N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide inhibition, and the development of new methods for synthesizing N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide, as well as its potential applications in various research fields.
Métodos De Síntesis
N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of tert-butylthiol with 4-nitrophenylacrylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(2-tert-butylsulfanylethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)21-11-10-16-14(18)9-6-12-4-7-13(8-5-12)17(19)20/h4-9H,10-11H2,1-3H3,(H,16,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDELJLYVOQBH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)

![9-bromo-6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B5219309.png)

![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)

![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5219333.png)


![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)
